molecular formula C22H18N4 B5714225 1-(2,6-Diphenylpyrimidin-4-yl)-2-phenylhydrazine

1-(2,6-Diphenylpyrimidin-4-yl)-2-phenylhydrazine

Cat. No.: B5714225
M. Wt: 338.4 g/mol
InChI Key: UPFSAJNUUJHGBC-UHFFFAOYSA-N
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Description

1-(2,6-Diphenylpyrimidin-4-yl)-2-phenylhydrazine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a pyrimidine ring substituted with phenyl groups at positions 2 and 6, and a phenylhydrazine moiety at position 4. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Diphenylpyrimidin-4-yl)-2-phenylhydrazine typically involves the reaction of 2,6-diphenylpyrimidine-4-carbaldehyde with phenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diphenylpyrimidin-4-yl)-2-phenylhydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,6-Diphenylpyrimidin-4-yl)-2-phenylhydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,6-Diphenylpyrimidin-4-yl)-2-phenylhydrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules plays a crucial role in its activity. Pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,6-Diphenylpyrimidin-4-yl)-2-phenylhydrazine is unique due to its specific substitution pattern and the presence of the phenylhydrazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-(2,6-diphenylpyrimidin-4-yl)-2-phenylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4/c1-4-10-17(11-5-1)20-16-21(26-25-19-14-8-3-9-15-19)24-22(23-20)18-12-6-2-7-13-18/h1-16,25H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFSAJNUUJHGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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